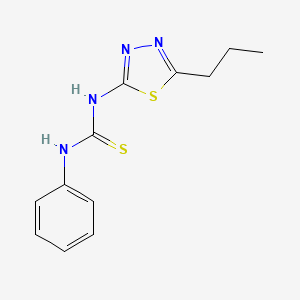

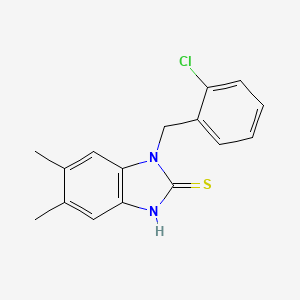

N-苯基-N'-(5-丙基-1,3,4-噻二唑-2-基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds like N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea involves microwave-assisted reactions, phase transfer catalysis, and reactions under specific conditions to yield thiadiazole derivatives. For example, microwave-assisted Hantzsch thiazole synthesis and phase transfer catalysis have been used to create related compounds, demonstrating the versatility of thiourea reactions in synthesizing complex thiadiazoles (Kamila et al., 2012; Wang et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole derivatives reveals their stability and conformation. Studies involving X-ray diffraction and DFT calculations provide insights into the arrangement of atoms and the electronic structure, affirming the stability and specific geometric conformations of these compounds (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea derivatives often involves oxidative S-N bond formation and azacyclization, leading to the synthesis of varied thiadiazole derivatives. These reactions showcase the compounds' ability to undergo transformations, resulting in new structures with potentially different properties (Mariappan et al., 2016; Mamaeva & Bakibaev, 2003).

Physical Properties Analysis

The physical properties, such as crystallinity, molecular orientation, and intermolecular interactions, are crucial for understanding the behavior of these compounds under various conditions. Techniques like crystallography and spectroscopy have been employed to elucidate these properties, providing a comprehensive understanding of their physical characteristics (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, highlight the versatile nature of N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea derivatives. Studies have demonstrated various reactions these compounds can undergo, indicating a broad spectrum of chemical behavior that can be harnessed for different scientific applications (Yang et al., 2020).

科学研究应用

生物活性探索

硫脲衍生物,包括那些与 N-苯基-N'-(5-丙基-1,3,4-噻二唑-2-基)硫脲相关的硫脲衍生物,已经过对其生物活性进行了研究。例如,Kaymakçıoğlu 等人 (2003) 合成了系列 N-取代-N'-(3,5-二甲基/1,3,5-三甲基吡唑-4-基)硫脲以研究其抗结核和抗惊厥活性。他们的研究表明,某些硫脲衍生物表现出显着的抗惊厥活性,突出了这些化合物的潜在治疗应用 (Kaymakçıoğlu, Rollas, & Kartal-Aricioglu, 2003).

Karakuş 和 Rollas (2002) 合成了新的 N-苯基-N'-[4-(5-烷基/芳基氨基-1,3,4-噻二唑-2-基)苯基]硫脲衍生物,并评估了它们的抗结核活性。他们的体外筛选表明,一些衍生物具有显着的抗结核活性,表明对硫脲结构的修饰可以产生有效的抗菌剂 (Karakuş & Rollas, 2002).

合成与表征

硫脲衍生物的合成和表征也构成了对 N-苯基-N'-(5-丙基-1,3,4-噻二唑-2-基)硫脲和相关化合物的研究的重要组成部分。Mariappan 等人 (2016) 报告了一种通过亚甲基硫脲的分子内氧化性 S-N 键形成来合成 3-取代-5-芳基氨基-1,2,4-噻二唑的有效合成方法,展示了一种具有广泛底物范围和优异产率的无金属方法。本研究提供了对可应用于硫脲衍生物以用于潜在生物应用的合成策略的见解 (Mariappan, Rajaguru, Merukan Chola, Muthusubramanian, & Bhuvanesh, 2016).

抗癌活性

噻二唑和硫脲支架已经过对其抗癌特性的探索。Avvaru 等人 (2020) 合成了系列新的含噻二唑的硫脲衍生物,并评估了它们在各种癌细胞系上的体外抗癌活性。该研究发现具有有效抗白血病活性的化合物,表明硫脲衍生物在癌症治疗中的潜力 (Avvaru, Noolvi, More, Chakraborty, Dash, Aminabhavi, Narayan, & Sutariya, 2020).

未来方向

The future directions for “N-phenyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea” and similar compounds could involve further development of novel anti-microbial agents with antibiofilm properties . More research is needed to fully understand the mechanism of action and to explore the potential of these compounds in the management of various diseases.

属性

IUPAC Name |

1-phenyl-3-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S2/c1-2-6-10-15-16-12(18-10)14-11(17)13-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNESZJUUVUWRNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350363 |

Source

|

| Record name | Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

CAS RN |

117483-22-4 |

Source

|

| Record name | Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)

![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)

![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)